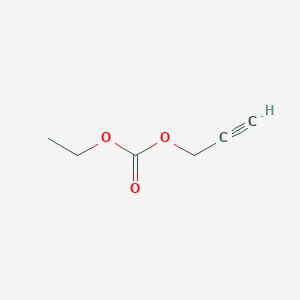
Ethyl prop-2-yn-1-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl2-propynylestercarbonicacid is an ester compound with a unique structure that includes both ethyl and propynyl groups attached to a carbonic acid backbone. Esters are known for their pleasant odors and are widely used in various industries, including food, cosmetics, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl2-propynylestercarbonicacid can be synthesized through the esterification of carbonic acid with ethyl and propynyl alcohols. This reaction typically requires a mineral acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . The general reaction is as follows:
Carbonic Acid+Ethyl Alcohol+Propynyl Alcohol→Ethyl2-propynylestercarbonicacid+Water
Industrial Production Methods
In an industrial setting, the production of Ethyl2-propynylestercarbonicacid may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized enzymes as catalysts is also explored to enhance the reaction rate and selectivity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl2-propynylestercarbonicacid undergoes several types of chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Carbonic acid, ethyl alcohol, propynyl alcohol.
Oxidation: Carbonyl compounds.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl2-propynylestercarbonicacid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: Studied for its potential role in modifying biological molecules and pathways.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which Ethyl2-propynylestercarbonicacid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl2-propynylestercarbonicacid can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl Butyrate: Known for its fruity odor and used in the food industry.
Uniqueness
Ethyl2-propynylestercarbonicacid’s unique combination of ethyl and propynyl groups provides distinct chemical properties, making it suitable for specialized applications where other esters may not be as effective.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Isopropyl butyrate
- Ethyl propionate
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
ethyl prop-2-ynyl carbonate |
InChI |
InChI=1S/C6H8O3/c1-3-5-9-6(7)8-4-2/h1H,4-5H2,2H3 |
InChI Key |
ZYIGRAXBUGITJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4-(1-methyl-1H-pyrazol-4-yl)-phenol, trihydrochloride](/img/structure/B12305273.png)
![methyl 2-(10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12305284.png)


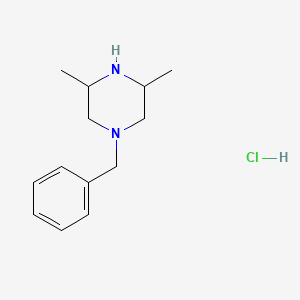
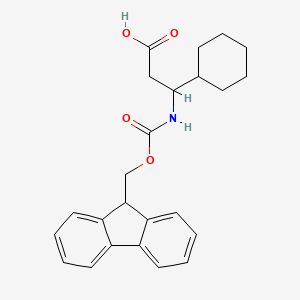
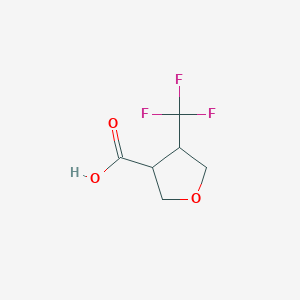
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B12305329.png)
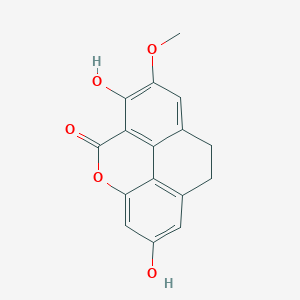

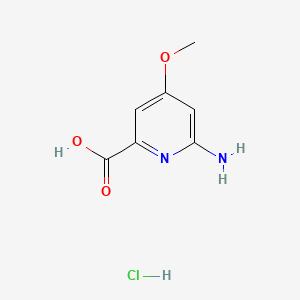
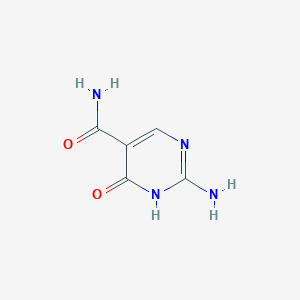
![(2S)-2-({4-[3-(1H-Indol-3-yl)propanoyl]piperazine-1-carbonyl}amino)-3-methylbutanoic acid](/img/structure/B12305366.png)
![rac-1-[(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12305371.png)
